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Compound of Interest

Compound Name: (S)-2-(Isochroman-1-yl)ethanol

CAS No.: 177742-21-1

Cat. No.: B184728

Get Quote

The isochroman framework is a privileged heterocyclic motif found in numerous natural

products and pharmacologically active molecules. Its rigid, bicyclic structure provides a well-

defined three-dimensional orientation for substituents, making it an attractive scaffold for drug

design. When combined with stereocenters, such as in (S)-2-(Isochroman-1-yl)ethanol, the

molecule becomes a valuable chiral building block for asymmetric synthesis.

The stereochemical configuration of a drug is critical, as enantiomers of a chiral compound can

exhibit vastly different pharmacological, toxicological, and pharmacokinetic properties.[1][2] The

human body is an inherently chiral environment, leading to stereospecific interactions with

receptors, enzymes, and other biological targets.[3] Consequently, the development of

enantiomerically pure compounds is a cornerstone of modern drug discovery, aiming to

produce more selective and safer medicines by isolating the therapeutically beneficial

enantiomer (the eutomer) from its less active or potentially harmful counterpart (the distomer).

[2][3]

This guide provides a technical overview of (S)-2-(Isochroman-1-yl)ethanol, a compound of

interest for researchers and drug development professionals. Due to the limited availability of

direct experimental literature on this specific molecule, this document synthesizes information
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from established principles of isochroman chemistry, asymmetric synthesis, and medicinal

chemistry to present its core chemical properties, propose a robust synthetic strategy, and

explore its potential applications as a sophisticated intermediate in pharmaceutical research.

Physicochemical and Spectroscopic Profile
The fundamental properties of (S)-2-(Isochroman-1-yl)ethanol are derived from its constituent

functional groups: the isochroman ring system and the primary alcohol sidechain.

Core Physical Properties
The following table summarizes the known and predicted physical properties of the molecule.

Property Value / Prediction Source / Basis

CAS Number 177742-21-1 [4]

Molecular Formula C₁₁H₁₄O₂ [4]

Molecular Weight 178.23 g/mol [4]

Appearance
Predicted: Colorless to pale

yellow oil or low-melting solid

Based on similar small-

molecule alcohols and ethers.

Boiling Point
Predicted: >250 °C at 760

mmHg

Estimated based on

compounds of similar size and

functionality, like 1-(2-

Naphthyl)ethanol (316 °C).[5]

Solubility

Predicted: Soluble in polar

organic solvents (Ethanol,

Methanol, Dichloromethane,

Ethyl Acetate); sparingly

soluble in water.

Based on the presence of a

polar hydroxyl group and a

larger, nonpolar aromatic ether

structure.[6]

Optical Rotation

[α]D: Not publicly reported.

Expected to be non-zero due

to the (S)-chiral center.

Chirality is a defining feature of

the molecule.[2]

Predicted Spectroscopic Signature
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Spectroscopic analysis is essential for structural confirmation and purity assessment. The

expected spectral data for (S)-2-(Isochroman-1-yl)ethanol are outlined below.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b184728/docs?utm_src=pdf-body#introduction-the-significance-of-chiral-isochroman-scaffolds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184728?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopy Feature
Predicted Chemical
Shift / Wavenumber

Rationale

¹H NMR O-H Proton
δ 1.5-3.5 (broad

singlet)

Position is variable

and depends on

concentration and

solvent due to

hydrogen exchange.

[7]

Ar-H
δ 6.8-7.2 (multiplet,

4H)

Protons on the

benzene ring of the

isochroman core.

O-CH-CH₂
δ 4.8-5.0 (triplet or

multiplet, 1H)

The benzylic, acetal

proton at the C1

position.

Ar-CH₂-O
δ 3.8-4.2 (multiplet,

2H)

The two

diastereotopic protons

of the methylene

group within the

isochroman ether.

O-CH₂-CH₂OH
δ 3.6-3.8 (multiplet,

2H)

Protons of the

methylene group

bearing the hydroxyl

function.[7]

Ar-CH₂-CH₂
δ 2.8-3.0 (multiplet,

2H)

Protons of the

methylene group at

the C4 position of the

isochroman core.

CH-CH₂-CH₂OH
δ 1.8-2.1 (multiplet,

2H)

Protons of the

methylene group

adjacent to the chiral

center.

¹³C NMR Aromatic Carbons δ 120-140 Six distinct signals for

the benzene ring
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carbons.

O-C-O (Acetal C1) δ ~75-80

The chiral carbon

atom of the

isochroman ring.

Ar-CH₂-O δ ~65-70

Methylene carbon

within the isochroman

ether.

HO-CH₂ δ ~60-65
Carbon of the primary

alcohol.

Other Aliphatic C δ ~25-40

Remaining methylene

carbons in the

structure.

IR Spectroscopy O-H Stretch
3200-3500 cm⁻¹

(broad, strong)

Characteristic of a

hydrogen-bonded

primary alcohol.[8]

C-H Stretch

(Aromatic)

3000-3100 cm⁻¹

(medium)

C-H bonds on the

benzene ring.

C-H Stretch (Aliphatic)
2850-2960 cm⁻¹

(medium-strong)

C-H bonds of the

methylene and

methine groups.

C-O Stretch
1050-1150 cm⁻¹

(strong)

Overlapping signals

from the ether and

primary alcohol C-O

bonds.[8]

Proposed Asymmetric Synthesis
An efficient and stereocontrolled synthesis is paramount for accessing enantiomerically pure

(S)-2-(Isochroman-1-yl)ethanol. While specific literature for this target is scarce, a robust

strategy can be designed based on the well-established oxa-Pictet-Spengler reaction.[9] This

reaction involves the acid-catalyzed cyclization of a 2-phenylethanol derivative with an

aldehyde or its equivalent.
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Retrosynthetic Analysis
A logical retrosynthetic approach disconnects the isochroman ring at the C1-oxygen bond and

the C1-C9a bond, revealing the key starting materials: 2-phenylethanol and a suitable C3-

aldehyde synthon. To control the stereochemistry at the C1 position, an asymmetric catalyst is

proposed.

Target Molecule

Key Disconnections

Stereocontrol

(S)-2-(Isochroman-1-yl)ethanol

Retrosynthetic Disconnection
(Oxa-Pictet-Spengler)

2-Phenylethanol 3-Hydroxypropanal
(or equivalent)

Chiral Brønsted Acid
Catalyst

 Asymmetric Induction

Click to download full resolution via product page

Caption: Retrosynthetic analysis of the target molecule.

Proposed Forward Synthesis Workflow
The proposed synthesis utilizes 2-phenylethanol and acrolein (as a precursor to 3-

hydroxypropanal) in the presence of a chiral phosphoric acid (CPA) catalyst. CPAs are powerful

Brønsted acid catalysts known for inducing high enantioselectivity in a variety of reactions,

including cyclizations.

Caption: Proposed workflow for the asymmetric synthesis.
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Detailed Experimental Protocol (Proposed)
This protocol is a hypothetical, literature-informed procedure designed to be a self-validating

system through in-process controls and final characterization.

Objective: To synthesize (S)-2-(Isochroman-1-yl)ethanol with high enantiomeric excess.

Materials:

2-Phenylethanol (1.0 equiv)

Acrolein (1.2 equiv)

(R)-TRIP Chiral Phosphoric Acid Catalyst (e.g., (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-

binaphthyl-2,2'-diyl hydrogenphosphate) (5 mol%)

Toluene (anhydrous)

Saturated Sodium Bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Ethyl Acetate (EtOAc)

Anhydrous Magnesium Sulfate (MgSO₄)

Silica Gel (230-400 mesh)

Procedure:

Reaction Setup:

To an oven-dried, 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add

the chiral phosphoric acid catalyst (5 mol%).

Add anhydrous toluene (approx. 0.2 M relative to 2-phenylethanol).

Stir the solution at room temperature for 10 minutes to ensure the catalyst dissolves.
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Add 2-phenylethanol (1.0 equiv) via syringe.

Cool the mixture to 0 °C using an ice bath.

Reagent Addition & Reaction:

Slowly add acrolein (1.2 equiv) dropwise over 15 minutes. Causality: Slow addition

prevents polymerization of acrolein and controls the initial exotherm.

After addition is complete, remove the ice bath and warm the reaction to 40 °C.

Monitor the reaction progress by Thin Layer Chromatography (TLC) every 4 hours until the

starting material is consumed (typically 24-48 hours).

Workup and Extraction:

Once the reaction is complete, cool the mixture to room temperature.

Quench the reaction by adding saturated NaHCO₃ solution (20 mL). Causality: This

neutralizes the acidic catalyst, stopping the reaction.

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl

acetate (3 x 30 mL).

Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the

crude product.

Purification:

Purify the crude oil via flash column chromatography on silica gel.

Use a gradient solvent system, starting with 10% ethyl acetate in hexanes and gradually

increasing to 30% ethyl acetate in hexanes.

Collect fractions and analyze by TLC to isolate the pure product.

Combine the pure fractions and remove the solvent under reduced pressure.
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Characterization and Validation:

Structural Verification: Obtain ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry

(HRMS) data to confirm the structure matches that of 2-(isochroman-1-yl)ethanol.

Enantiomeric Excess (e.e.) Determination: Analyze the purified product using chiral High-

Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g.,

Chiralcel OD-H or AD-H column). Compare the retention times to a racemic standard

(synthesized using an achiral acid like HCl) to calculate the e.e.

Applications in Medicinal Chemistry and Drug
Discovery
(S)-2-(Isochroman-1-yl)ethanol is not viewed as a final drug candidate but as a high-value

chiral intermediate. Its utility stems from the two reactive handles it possesses: the secondary

hydroxyl group and the potential for electrophilic aromatic substitution on the benzene ring.

Chiral Building Block: The primary alcohol can be easily oxidized to an aldehyde or

carboxylic acid, or converted into other functional groups (e.g., amines, esters, ethers). This

allows for its incorporation into larger, more complex molecules where the (S)-stereocenter

can play a crucial role in defining the pharmacophore's geometry. The process of identifying

a molecular target and optimizing a "hit" compound into a "lead" often involves intensive

structure-activity relationship (SAR) investigations, for which such building blocks are

essential.[10]

Scaffold for Library Synthesis: The isochroman core can be further functionalized. Friedel-

Crafts or other electrophilic aromatic substitution reactions can introduce substituents onto

the benzene ring, allowing for the creation of a library of analogs. This library can then be

screened against various biological targets to identify novel hit compounds.

Probing Biological Space: In early drug discovery, exploring chemical space is crucial.[10]

The defined three-dimensional structure of the isochroman ring combined with the specific

(S)-stereochemistry of the sidechain helps researchers probe the topology of protein binding

pockets with high precision. Advanced structural biology techniques like cryo-electron

microscopy can reveal how such rigid scaffolds interact with their targets, guiding further

optimization.[11] The fundamental principle is that biological systems are chiral selectors,
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and the interaction of a small molecule with a target like an enzyme or receptor is highly

dependent on its stereochemistry.[1]

Conclusion
(S)-2-(Isochroman-1-yl)ethanol represents a quintessential example of a modern chiral

building block for drug discovery and development. While direct data on the compound is

limited, its chemical properties can be reliably predicted from its structure. Its synthesis can be

approached through established, powerful methods of asymmetric catalysis, such as the oxa-

Pictet-Spengler reaction, enabling access to enantiomerically pure material. The true value of

this molecule lies in its potential as a versatile intermediate, providing a rigid scaffold and a key

stereocenter that medicinal chemists can leverage to construct novel, potent, and selective

therapeutic agents. As the demand for enantiopure drugs continues to grow, the importance of

such well-defined chiral synthons will only increase.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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